(R)-1-(3,5-Dimethoxyphenyl)propan-1-amine
Overview
Description
®-1-(3,5-Dimethoxyphenyl)propan-1-amine is a chiral compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and an amine group attached to a propan-1-amine chain. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can influence the compound’s biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,5-Dimethoxyphenyl)propan-1-amine typically involves several steps, starting from commercially available precursors. One common method involves the reduction of the corresponding nitro compound, followed by reductive amination. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3,5-Dimethoxyphenyl)propan-1-amine may involve optimized synthetic routes to ensure high yield and purity. This can include the use of chiral catalysts or resolution techniques to obtain the desired enantiomer. The process is designed to be scalable and cost-effective, with stringent control over reaction parameters to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
®-1-(3,5-Dimethoxyphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can further modify the amine group or reduce any intermediate nitro groups.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to the formation of various substituted phenyl derivatives.
Scientific Research Applications
®-1-(3,5-Dimethoxyphenyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various compounds.
Mechanism of Action
The mechanism of action of ®-1-(3,5-Dimethoxyphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature can influence its binding affinity and selectivity. The methoxy groups and amine functionality play crucial roles in these interactions, affecting the compound’s overall biological activity.
Comparison with Similar Compounds
®-1-(3,5-Dimethoxyphenyl)propan-1-amine can be compared with other similar compounds, such as:
(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine: The enantiomer of the compound, which may exhibit different biological activities.
1-(3,4-Dimethoxyphenyl)propan-1-amine: A similar compound with methoxy groups at different positions, affecting its chemical properties and reactivity.
1-(3,5-Dimethoxyphenyl)ethan-1-amine: A structurally related compound with a shorter carbon chain, influencing its physical and chemical characteristics.
The uniqueness of ®-1-(3,5-Dimethoxyphenyl)propan-1-amine lies in its specific chiral configuration and the position of the methoxy groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(1R)-1-(3,5-dimethoxyphenyl)propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-4-11(12)8-5-9(13-2)7-10(6-8)14-3/h5-7,11H,4,12H2,1-3H3/t11-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGGHZCOYWJAAO-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)OC)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC(=CC(=C1)OC)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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